2-({4-[(Z)-(2-chloro-4-hydroxyphenyl)diazenyl]-1-[4-(hexadecylsulfonyl)phenyl]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}carbamoyl)benzenesulfonic acid
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Overview
Description
2-[({4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-1-[4-(hexadecylsulfonyl)phenyl]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}amino)carbonyl]benzenesulfonic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a diazenyl group, a sulfonyl group, and a pyrazolyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-1-[4-(hexadecylsulfonyl)phenyl]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}amino)carbonyl]benzenesulfonic acid involves multiple steps. The initial step typically includes the diazotization of 2-chloro-4-hydroxyaniline, followed by coupling with 4-(hexadecylsulfonyl)phenylhydrazine to form the diazenyl intermediate. This intermediate is then reacted with 1-(4-sulfonylphenyl)-3-aminopyrazole under controlled conditions to yield the final product. The reaction conditions often require acidic or basic environments, specific temperatures, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and high throughput. Additionally, purification techniques such as crystallization, filtration, and chromatography are employed to isolate the final product from reaction by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-[({4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-1-[4-(hexadecylsulfonyl)phenyl]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}amino)carbonyl]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxylamine). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
2-[({4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-1-[4-(hexadecylsulfonyl)phenyl]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}amino)carbonyl]benzenesulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[({4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-1-[4-(hexadecylsulfonyl)phenyl]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}amino)carbonyl]benzenesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
3,5-Dichloroaniline: Another aniline derivative with similar applications in the chemical industry.
Uniqueness
2-[({4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-1-[4-(hexadecylsulfonyl)phenyl]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}amino)carbonyl]benzenesulfonic acid is unique due to its complex structure, which includes multiple functional groups that confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C38H48ClN5O8S2 |
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Molecular Weight |
802.4 g/mol |
IUPAC Name |
2-[[4-[(2-chloro-4-hydroxyphenyl)diazenyl]-1-(4-hexadecylsulfonylphenyl)-5-oxo-4H-pyrazol-3-yl]carbamoyl]benzenesulfonic acid |
InChI |
InChI=1S/C38H48ClN5O8S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-26-53(48,49)30-23-20-28(21-24-30)44-38(47)35(42-41-33-25-22-29(45)27-32(33)39)36(43-44)40-37(46)31-18-15-16-19-34(31)54(50,51)52/h15-16,18-25,27,35,45H,2-14,17,26H2,1H3,(H,40,43,46)(H,50,51,52) |
InChI Key |
AAFSBMVDPXCRIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C(C(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)O)N=NC4=C(C=C(C=C4)O)Cl |
Origin of Product |
United States |
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